molecular formula C15H10IN B8483947 9-(3-Iodoprop-2-YN-1-YL)-9H-carbazole CAS No. 127424-89-9

9-(3-Iodoprop-2-YN-1-YL)-9H-carbazole

Cat. No. B8483947
CAS RN: 127424-89-9
M. Wt: 331.15 g/mol
InChI Key: KEUFCHAJXXCDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-Iodoprop-2-YN-1-YL)-9H-carbazole is a useful research compound. Its molecular formula is C15H10IN and its molecular weight is 331.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(3-Iodoprop-2-YN-1-YL)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-Iodoprop-2-YN-1-YL)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

127424-89-9

Product Name

9-(3-Iodoprop-2-YN-1-YL)-9H-carbazole

Molecular Formula

C15H10IN

Molecular Weight

331.15 g/mol

IUPAC Name

9-(3-iodoprop-2-ynyl)carbazole

InChI

InChI=1S/C15H10IN/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,11H2

InChI Key

KEUFCHAJXXCDJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CI

Origin of Product

United States

Synthesis routes and methods

Procedure details

Procedure: To a solution of 1.23 g (0.006 mol) of N-(2-propynyl)carbazole in 19.2 mL of methanol 4.8 mL of water and 0.48 g of NaOH were added while stirring at 4° C. Addition of 6 mL of tetrahydrofurane (THF) to the turbid suspension resulted in a homogeneous solution. Then 1.52 g of crystalline iodine was added portion-wise. After 10 min of stirring the iodine color disappeared and the product started to separate as a dense white precipitate. Over 8 hrs of stirring at room temperature the product was filtered, washed with distilled water and air dried. 1.25 g (Yield 65%) of N-(3-Iodo-2-propynyl)carbazole has been obtained as crystals having m.p. 151-152° C. When applied onto a printing paper and analyzed according to Example 1, the compound gave an intense NIR FT-Raman spectrum in some features similar, but clearly not identical, to that shown in FIG. 1(A) for copper phenylacetylide (exemplary Compound #26 of the invention).
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
solvent
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four

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